molecular formula C7H7BrO2S B1337569 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane CAS No. 52157-62-7

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane

Cat. No. B1337569
CAS RN: 52157-62-7
M. Wt: 235.1 g/mol
InChI Key: XBQREIMFJKOHEL-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as 2-(5-Bromothiophen-2-Yl)acetic acid , are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . These compounds are known for their wide range of applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one was synthesized by Claisen–Schmidt condensation reaction . The reaction conditions, including the dosage of sodium hydroxide and reaction temperature, were found to be key factors for the main reaction and side reactions .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using techniques such as high-resolution mass-spectrometry, 1H, 13C NMR, IR, and UV spectroscopy . For example, the structure of 2-(5-bromothiophen-2-yl)acetonitrile was established using these techniques .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be complex. For instance, the synthetic process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one was monitored in situ by Raman spectroscopy to understand the mechanism of the main reaction and possible side reactions .


Physical And Chemical Properties Analysis

Thiophene derivatives have unique physical and chemical properties. For example, 2-(5-Bromothiophen-2-Yl)acetic acid has a molecular weight of 221.07 g/mol and is stored in a dark place, under inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Arylation : 2-(5-Bromothiophen-2-yl)-1,3-dioxolane is used in palladium-catalyzed direct arylation processes. This process facilitates the synthesis of polyfunctionalized arylated thiophenes in a single step, demonstrating its utility in organic synthesis (Beydoun & Doucet, 2011).

Synthesis of Platform Chemicals

  • Glycerol Condensation : The compound is involved in the acid-catalyzed condensation of glycerol with various aldehydes and ketones, leading to the formation of [1,3]dioxolans. These are considered potential novel platform chemicals, especially in the context of renewable materials (Deutsch, Martin, & Lieske, 2007).

Electrochemical Applications

  • Electrochemical Reduction : The compound is used in the electrochemical reduction of tribromothiophen to 3-bromothiophen. This process demonstrates its significance in electrochemical synthesis, offering insights into efficient methods for bromine substitution in thiophenes (Pletcher & Razaq, 1980).

Antioxidant Evaluation

  • Antioxidant Activity : Molecular modeling and antioxidant evaluation studies involve derivatives of this compound. These studies explore their potential as antioxidants and their interactions with biological systems (Althagafi, 2022).

Synthesis of Organometallic Compounds

  • Organozinc Coupling : It's used in the preparation of organozinc compounds like 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. This demonstrates its role in the synthesis of complex organometallic structures, which are essential in various chemical syntheses (Rieke & Kim, 2011).

Chemical Transformations

  • Ring Contraction Studies : The compound is studied for its behavior in nucleophilic substitution reactions, particularly in the context of ring contraction in dioxan derivatives. This offers valuable insights into the mechanistic aspects of organic transformations (Aneja & Davies, 1972).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and application. Some thiophene derivatives have been found to exhibit fluorescence in the near-infrared region of the spectrum, making them promising compounds for use as active emitting layers in NIR OLEDs .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary. For instance, (5-BroMothiophen-2-yl)tributylstannane is for R&D use only and not for medicinal, household, or other use . It’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

Future Directions

Thiophene derivatives have a wide range of potential applications in the fields of organic electronics, sensors, dye-sensitized solar cells, and organic solar cells .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQREIMFJKOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483322
Record name 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52157-62-7
Record name 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the crystal structure of 2,2'-(ethane-1,2-diyl)bis[2-(5-bromothiophen-2-yl)-1,3-dioxolane]?

A1: Understanding the crystal structure of 2,2'-(ethane-1,2-diyl)bis[this compound] is important because it provides insights into the solid-state packing and intermolecular interactions of this molecule. This information can be valuable for predicting its physical properties and reactivity. Additionally, this compound serves as a precursor for the synthesis of oligothiophenes and their derivatives [], making its structural characterization relevant for materials science applications.

Q2: How was the crystal structure of the compound determined in this study?

A2: The crystal structure of 2,2'-(ethane-1,2-diyl)bis[this compound] was determined using X-ray diffraction at a low temperature of 100 K []. The researchers used a multipolar atom model to refine the data and obtain a detailed picture of the electron density distribution within the molecule.

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